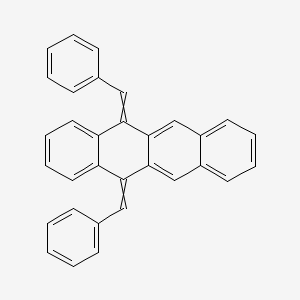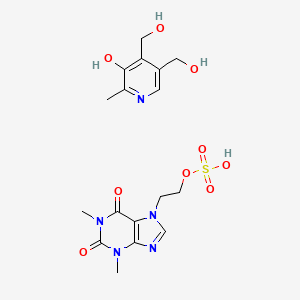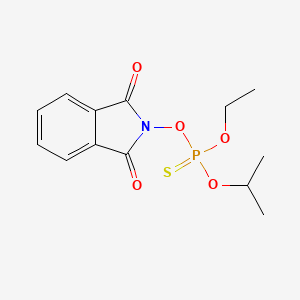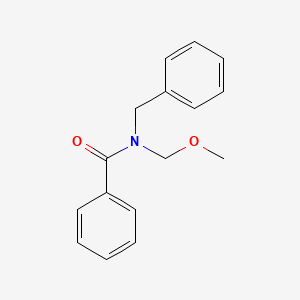![molecular formula C12H11NOS2 B14173680 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione CAS No. 922517-07-5](/img/structure/B14173680.png)
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is a chemical compound with a molecular formula of C12H9NOS2 and a molecular weight of 247.34 g/mol This compound features a pyridine ring substituted with a thione group at the 2-position and a phenoxy group at the 5-position, which is further substituted with a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione typically involves the reaction of 5-bromomethyl-2-pyridinethione with 4-mercaptophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 4-mercaptophenol attacks the bromomethyl group of 5-bromomethyl-2-pyridinethione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione involves its interaction with specific molecular targets. The sulfanyl and thione groups can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity . The phenoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyridine-2(1H)-thione: Similar structure but lacks the phenoxy and sulfanyl groups.
2-Mercapto-5-methylpyridine: Contains a thiol group instead of a thione group.
5-Methyl-2-pyridthione: Similar to 5-Methylpyridine-2(1H)-thione but with different substituents.
Uniqueness
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is unique due to the presence of both sulfanyl and thione groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the pyridine and phenoxy moieties makes it a versatile compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
922517-07-5 |
|---|---|
Molekularformel |
C12H11NOS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
5-[(4-sulfanylphenoxy)methyl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H11NOS2/c15-11-4-2-10(3-5-11)14-8-9-1-6-12(16)13-7-9/h1-7,15H,8H2,(H,13,16) |
InChI-Schlüssel |
PCSBZVGXUULHRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=CNC(=S)C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)






